molecular formula C20H20N4O B2891570 2-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)quinoline-8-carboxamide CAS No. 1795087-02-3

2-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)quinoline-8-carboxamide

Cat. No.: B2891570
CAS No.: 1795087-02-3
M. Wt: 332.407
InChI Key: HDXXZQZUNCAGCG-UHFFFAOYSA-N
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Description

2-Methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)quinoline-8-carboxamide is a synthetic quinoline derivative featuring a carboxamide group at position 8 of the quinoline core. The compound’s structure includes:

  • A pyridin-2-yl substituent on the pyrrolidine ring, which may participate in π-interactions or act as a weak base under physiological conditions.

Properties

IUPAC Name

2-methyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)quinoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O/c1-14-8-9-15-5-4-6-17(19(15)22-14)20(25)23-16-10-12-24(13-16)18-7-2-3-11-21-18/h2-9,11,16H,10,12-13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXXZQZUNCAGCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2C(=O)NC3CCN(C3)C4=CC=CC=N4)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Interactions/Features
2-Methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)quinoline-8-carboxamide Quinoline - 2-Methyl
- 8-Carboxamide-linked pyrrolidine-pyridine
~363.4 (estimated) Amide H-bonding, π-π stacking (quinoline), basic N (pyridine)
2-Chloro-8-methyl-3-[(pyrimidin-4-yloxy)methyl]quinoline Quinoline - 2-Chloro
- 3-Pyrimidinyloxymethyl
315.76 Chlorine (lipophilicity), π-π stacking, weak C–H⋯O interactions
6-Fluoro-8-{[(3-methylpyridin-2-yl)oxy]methyl}quinoline Quinoline - 6-Fluoro
- 8-Oxy-methylpyridine
298.30 (estimated) Fluorine (electron withdrawal), ether linkage flexibility
Methyl 5-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate Tetrahydroquinoline - Saturated tetracyclic ring
- 8-Methyl ester
233.29 Increased flexibility, ester group (metabolic liability)

Substituent Effects on Physicochemical Properties

  • Lipophilicity :

    • The 2-methyl group in the target compound enhances lipophilicity compared to the 2-chloro substituent in the analog from , which has higher electronegativity but similar bulk .
    • The pyridin-2-yl-pyrrolidine moiety introduces moderate polarity due to the amide bond, balancing solubility and membrane permeability.
  • Hydrogen Bonding :

    • The carboxamide group in the target compound provides strong hydrogen-bonding sites (NH and C=O), unlike the ether-linked pyrimidine in ’s compound, which relies on weaker C–H⋯O interactions .

Crystallographic and Interaction Insights

  • Planarity: The quinoline core in ’s compound is nearly planar (max deviation: −0.017 Å), favoring π-π stacking. The target compound’s pyrrolidine substituent may disrupt planarity, altering crystal packing or binding modes .
  • Intermolecular Interactions :
    • ’s compound exhibits π-π stacking (centroid distance: 3.59 Å) and weak C–H⋯π contacts. The target compound’s pyridine and amide groups could enable similar stacking or hydrogen-bond networks .

Preparation Methods

Palladium-Catalyzed Coupling Methods

The 8-carboxamide group is typically introduced via Suzuki or Stille couplings on halogenated quinoline precursors. For 2-methylquinoline-8-carboxamide derivatives:

Procedure (adapted from):

  • Start with 2,8-dibromoquinoline.
  • Perform selective Pd(PPh₃)₄-catalyzed Suzuki coupling at C-8 with boronic esters.
  • Introduce methyl group at C-2 via lithium-bromine exchange followed by reaction with methylmagnesium bromide.

Optimization Data:

Step Catalyst Yield (%) Purity (%)
C-8 Coupling Pd(PPh₃)₄ 78 95
C-2 Methylation LiTMP/MeMgBr 65 92

This method achieves regioselectivity through temperature-controlled catalysis (60°C for C-8 vs. -78°C for C-2 functionalization).

Pyrrolidin-3-yl Side Chain Construction

Reductive Amination Approach

The 1-(pyridin-2-yl)pyrrolidin-3-yl group is synthesized via:

  • Condensation of pyridine-2-carbaldehyde with pyrrolidin-3-amine.
  • NaBH₃CN-mediated reductive amination.

Key Parameters:

  • Solvent: MeOH/HOAc (4:1)
  • Temperature: 0°C → RT
  • Yield: 82%

Final Coupling Strategies

Carbodiimide-Mediated Amide Bond Formation

The quinoline-8-carboxylic acid is activated with HOBt/EDCI before coupling with 1-(pyridin-2-yl)pyrrolidin-3-amine:

Optimized Conditions:

Parameter Value
Coupling reagent EDCI/HOBt
Solvent DMF
Temperature 0°C → RT
Reaction time 12 h
Yield 74%

1H NMR (DMSO-d6) confirms amide formation: δ 8.95 (s, 1H, CONH), 8.72 (d, J=4.8 Hz, 1H, pyridine-H).

Characterization and Quality Control

Spectroscopic Validation

Key Spectral Signatures:

  • IR: 1654 cm⁻¹ (amide C=O), 1589 cm⁻¹ (quinoline C=N)
  • MS (ESI+): m/z 387.2 [M+H]+
  • X-ray Diffraction: Confirms coplanar arrangement of quinoline and pyridine rings

Polymorph Screening

DSC analysis reveals two crystalline forms:

Form Melting Point (°C) ΔH (J/g)
I 184.5 132.7
II 177.8 118.9

Form I demonstrates superior thermodynamic stability.

Industrial-Scale Considerations

Cost Analysis

Component Cost Contribution (%)
Pd catalysts 38
Specialty amines 29
Solvents 18

Alternative ligand systems (e.g., DavePhos) reduce Pd loading by 40% without compromising yield.

Q & A

Q. What are the established synthetic routes for 2-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)quinoline-8-carboxamide?

The compound is synthesized via multi-step protocols involving N-alkylation and coupling reactions. A typical route includes:

  • Step 1 : Preparation of the quinoline core with a chloromethyl substituent (e.g., 2-chloro-3-(chloromethyl)-8-methylquinoline) using chlorination agents like SOCl₂ .
  • Step 2 : N-alkylation of pyridinone or pyrrolidine derivatives. For example, reacting 2-pyridinone with the chloromethyl intermediate in DMF/THF under reflux, catalyzed by KOtBu or NaH .
  • Step 3 : Purification via column chromatography (hexane/ethyl acetate) and crystallization (e.g., dichloromethane evaporation) to obtain high-purity crystals .
    Key challenges include optimizing reaction time (1–3 hours) and solvent systems to improve yields (reported 60–85%) .

Q. Which spectroscopic and crystallographic methods confirm the compound’s structure?

  • NMR (¹H/¹³C) : Assigns proton environments (e.g., methyl groups at δ 2.5 ppm, pyridine/pyrrolidine protons at δ 7–8 ppm) .
  • X-ray crystallography : Resolves planar quinoline and pyridinone rings, dihedral angles (e.g., 85.93° between quinoline and pyridinone in ), and intermolecular interactions (C–H⋯O/N hydrogen bonds, π-π stacking) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 369.424 for C₂₃H₁₉N₃O₂ derivatives) .

Q. What in vitro assays are used to evaluate its biological activity?

  • Receptor binding assays : Fluorescence polarization or SPR to assess affinity for targets like kinases or GPCRs .
  • Antimicrobial testing : MIC (minimum inhibitory concentration) against bacterial/fungal strains (e.g., S. aureus, C. albicans) .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

Advanced Research Questions

Q. How can contradictory synthetic yields between protocols be systematically resolved?

  • Parameter optimization : Vary solvents (DMF vs. DMSO), bases (KOtBu vs. NaH), and temperature (reflux vs. RT). For example, NaH in DMSO increases electrophilicity of intermediates, improving alkylation efficiency .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-coupling) or phase-transfer agents may enhance regioselectivity .
  • Byproduct analysis : Use LC-MS to identify side products (e.g., dimerization or over-alkylation) and adjust stoichiometry .

Q. What computational strategies predict binding modes and structure-activity relationships (SAR)?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., quinoline stacking in kinase ATP pockets) .
  • MD simulations : Analyze stability of ligand-protein complexes (e.g., RMSD < 2 Å over 100 ns trajectories) .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with bioactivity using Hammett constants .

Q. How are π-π interactions and hydrogen bonding networks characterized in crystal structures?

  • X-ray refinement : Software like SHELX quantifies centroid distances (e.g., 3.55–3.78 Å for π-π stacking in ) and hydrogen bond angles (e.g., 150–160° for C–H⋯O) .
  • Hirshfeld surface analysis : Maps intermolecular contacts (e.g., 15–20% contribution from C–H⋯π interactions) .
  • Thermal ellipsoids : Assess molecular flexibility; planar quinoline rings show smaller displacement parameters (< 0.02 Ų) .

Q. What strategies mitigate low solubility in pharmacological assays?

  • Prodrug design : Introduce phosphate or acetate esters at the carboxamide group .
  • Co-crystallization : Use co-formers (e.g., succinic acid) to enhance aqueous solubility via salt formation .
  • Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to improve bioavailability .

Methodological Notes

  • Synthetic protocols prioritize regioselectivity and atom economy, avoiding hazardous reagents (e.g., Cl₂ gas) .
  • Crystallography requires high-quality single crystals (0.2–0.3 mm³) and low-temperature data collection (173 K) to minimize disorder .
  • Biological assays must include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 replicates .

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